Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride
Brand Name: Vulcanchem
CAS No.: 102601-21-8
VCID: VC21537378
InChI: InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Molecular Formula: C23H26ClN5O4
Molecular Weight: 471.9 g/mol

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride

CAS No.: 102601-21-8

VCID: VC21537378

Molecular Formula: C23H26ClN5O4

Molecular Weight: 471.9 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride - 102601-21-8

Description

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used in biochemical research as a fluorogenic substrate for proteolytic enzymes, particularly trypsin-like serine proteases. Its molecular formula is C23H26ClN5O4, with a molecular weight of 471.9 g/mol and a typical purity of ≥95% . This compound plays a crucial role in studying enzyme kinetics and proteolytic processes in various biological systems.

Mechanism of Action

The compound acts as a substrate for proteolytic enzymes such as trypsin and papain. Upon cleavage by these enzymes, it releases a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured using spectrofluorometry. This fluorescence allows researchers to assess enzyme activity directly .

Biochemical Pathways

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is involved in the protein digestion and absorption pathway. It mimics natural protein substrates, facilitating the study of enzyme kinetics and proteolytic processes in various biological systems.

Proteolytic Activity Assays

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is used in assays to screen for serine protease activity, providing insights into enzyme function and regulation at the molecular level .

Inhibition Studies

The compound has been tested against various inhibitors (e.g., PMSF, TLCK) to evaluate its specificity towards different proteases. Results indicate that while some inhibitors significantly reduce activity, the compound remains stable under most tested conditions.

Enzymatic Activity Data

The following table summarizes enzymatic activity data for Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride with different enzymes:

Enzyme TypeSource OrganismKM Value (µM)Optimal pHOptimal Temperature (°C)
TrypsinBovine0.17.537
PapainPapaya0.58.037
Serine ProteasePieris brassicae0.28.537

Cellular Effects and Applications

The biological activity of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride extends beyond enzymatic assays; it influences cellular processes related to protein degradation and turnover. By acting as a substrate, it can modulate gene expression and enzyme activity within cells, particularly in studies involving metabolic pathways of arginine and amino acids.

Drug Development

The compound plays a role in drug development, particularly in designing inhibitors for specific enzymes, which can lead to new therapeutic agents for diseases .

Cellular Imaging

It is employed in cellular imaging techniques, enhancing the visualization of cellular structures and functions, which is crucial for understanding cellular behavior .

CAS No. 102601-21-8
Product Name Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride
Molecular Formula C23H26ClN5O4
Molecular Weight 471.9 g/mol
IUPAC Name N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Standard InChI InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H
Standard InChIKey XKAVYOJOHZLTDF-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Synonyms Bz-DL-Arg-AMC.HCl;102601-21-8;Benzoyl-DL-arginine-7-amido-4-methylcoumarinhydrochloride;5-[(diaminomethylidene)amino]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(phenylformamido)pentanamidehydrochloride;B7385_SIGMA;CTK8E9792;AKOS015909057;HE009002;HE290773;RT-014031;I14-33988;3B3-046031;3B3-051411;Benzoyl-DL-arginine7-amido-4-methylcoumarinhydrochloride;Nalpha-Benzoyl-DL-arginine-7-amido-4-methylcoumarinhydrochloride;5-[(DIAMINOMETHYLIDENE)AMINO]-N-(4-METHYL-2-OXOCHROMEN-7-YL)-2-(PHENYLFORMAMIDO)PENTANAMIDEHYDROCHLORIDE;BENZAMIDE,N-[4-[(AMINOIMINOMETHYL)AMINO]-1-[[(4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL)AMINO]CARBONYL]BUTYL]-,HYDROCHLORIDE(1:1)
PubChem Compound 16219048
Last Modified Aug 15 2023

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